2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

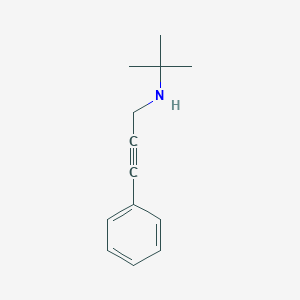

2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine is an organic compound with the molecular formula C13H17N It is characterized by the presence of a phenylprop-2-ynyl group attached to a 2-methylpropan-2-amine backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine typically involves the reaction of 2-methylpropan-2-amine with 3-phenylprop-2-ynyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Substitution: The amine group can participate in substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of N-substituted amines or amides.

科学的研究の応用

Anxiolytic and Antidepressant Activity

Recent studies have indicated that derivatives of 2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine exhibit significant anxiolytic properties. In animal models, it has been shown to reduce anxiety-like behaviors at doses as low as 2.5 mg/kg when administered intraperitoneally. This suggests a potential for development into therapeutic agents for anxiety disorders .

Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits, particularly in conditions associated with oxidative stress and neuroinflammation. In vitro studies have demonstrated its ability to protect neuronal cells from damage induced by toxic agents, which could be beneficial in treating neurodegenerative diseases .

Anticonvulsant Properties

The compound has also been evaluated for its anticonvulsant effects. In various seizure models, it showed protective effects against seizures induced by chemical agents, suggesting its potential use in epilepsy treatment .

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study on Anxiolytic Effects | Demonstrated significant reduction in anxiety-like behavior in mice at 2.5 mg/kg dose | Four-plate test in rodents |

| Neuroprotective Study | Showed protection against oxidative stress-induced neuronal damage | In vitro assays using neuronal cell lines |

| Anticonvulsant Evaluation | Exhibited protective effects against chemically induced seizures | MES and scPTZ seizure models |

作用機序

The mechanism of action of 2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The phenylprop-2-ynyl group can interact with enzymes or receptors, leading to modulation of their activity. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.

類似化合物との比較

Similar Compounds

- 2-methyl-N-(3-phenylprop-2-ynyl)propan-1-amine

- N-(2-methylpropyl)-3-phenylprop-2-yn-1-amine

Uniqueness

2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

生物活性

2-Methyl-N-(3-phenylprop-2-ynyl)propan-2-amine, commonly known as an analog of amphetamines, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and metabolic regulation. This article synthesizes current research findings on the compound's biological effects, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a propanamine backbone with a methyl group and a phenylpropynyl substituent, which is critical for its biological activity.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Monoamine Release : The compound is believed to promote the release of monoamines such as dopamine and norepinephrine, akin to other amphetamines. This action can enhance neurotransmission in the central nervous system (CNS), potentially leading to stimulant effects.

- Inhibition of Enzymes : Some studies suggest that related compounds may inhibit enzymes involved in neurotransmitter metabolism, thereby prolonging the action of these neurotransmitters in synaptic clefts.

- Impact on Glycolysis : Research into related compounds has shown that they can influence glycolytic pathways, particularly through the modulation of phosphofructokinase (PFK), an essential regulatory enzyme in glucose metabolism .

Neuropharmacological Effects

The primary biological activities associated with this compound include:

- Stimulant Effects : Similar to traditional amphetamines, this compound may enhance alertness, attention, and energy levels.

- Potential for Addiction : Given its stimulant properties, there is a risk of misuse and addiction associated with this compound.

Metabolic Effects

Research indicates that compounds with similar structures can significantly affect metabolic processes:

Case Studies and Research Findings

- In Vitro Studies : Various studies have demonstrated that analogs of this compound can inhibit specific metabolic enzymes, leading to increased glucose uptake in cancer cells. Such findings suggest potential applications in cancer treatment by targeting metabolic pathways .

- Toxicological Assessments : Investigations into the toxicological profiles reveal that while some derivatives exhibit beneficial effects at low doses, higher concentrations can lead to phospholipidosis—a condition characterized by the excessive accumulation of phospholipids within lysosomes—indicating a need for careful dosage regulation .

- Clinical Observations : Reports from clinical settings highlight the stimulant effects observed in patients administered similar compounds, emphasizing both therapeutic potential and risks associated with misuse.

特性

IUPAC Name |

2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-13(2,3)14-11-7-10-12-8-5-4-6-9-12/h4-6,8-9,14H,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVWAFWRJIHFKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC#CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405899 |

Source

|

| Record name | 2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73402-80-9 |

Source

|

| Record name | 2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。